molecular formula C16H19ClN6O B569777 3-((3R,4R)-3-((2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile CAS No. 1616761-00-2

3-((3R,4R)-3-((2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile

Cat. No.: B569777
CAS No.: 1616761-00-2
M. Wt: 346.819
InChI Key: PBBKAMYFZVSJCI-PWSUYJOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as tofacitinib citrate (CP-690,550), is a small-molecule inhibitor targeting Janus kinase (JAK) enzymes, particularly JAK3 and JAK1. Its IUPAC name reflects its structural complexity: a pyrrolopyrimidine core linked to a chiral piperidine moiety via a methylamino group, with a nitrile-terminated oxopropanenitrile side chain . Tofacitinib is approved for treating autoimmune diseases like rheumatoid arthritis (RA) due to its potent inhibition of cytokine signaling pathways mediated by JAK-STAT .

Key features include:

  • Chirality: The (3R,4R)-stereochemistry of the piperidine ring is critical for kinase selectivity and binding affinity .
  • Solubility: The citrate salt form enhances aqueous solubility (2.9 mg/mL in water) compared to the free base .
  • Molecular Weight: 312.37 g/mol (free base) .

Properties

IUPAC Name

3-[(3R,4R)-3-[(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-methylamino]-4-methylpiperidin-1-yl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN6O/c1-10-5-8-23(13(24)3-6-18)9-12(10)22(2)15-11-4-7-19-14(11)20-16(17)21-15/h4,7,10,12H,3,5,8-9H2,1-2H3,(H,19,20,21)/t10-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBKAMYFZVSJCI-PWSUYJOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1N(C)C2=NC(=NC3=C2C=CN3)Cl)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC(=NC3=C2C=CN3)Cl)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101109682
Record name (3R,4R)-3-[(2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)methylamino]-4-methyl-β-oxo-1-piperidinepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101109682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1616761-00-2
Record name (3R,4R)-3-[(2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)methylamino]-4-methyl-β-oxo-1-piperidinepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1616761-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-tofacitinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616761002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R,4R)-3-[(2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)methylamino]-4-methyl-β-oxo-1-piperidinepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101109682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-TOFACITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J9ZSS3KKQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Chloro-tofacitinib plays a significant role in biochemical reactions by inhibiting the activity of Janus kinases (JAKs), which are intracellular enzymes involved in the signaling pathways that regulate immune cell function. The compound interacts with JAK1, JAK2, JAK3, and TYK2, leading to the inhibition of cytokine signaling pathways. This interaction results in the modulation of immune responses, making 2-Chloro-tofacitinib effective in treating autoimmune conditions.

Biological Activity

The compound 3-((3R,4R)-3-((2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile , often referred to by its chemical identifier CAS 1616761-00-2, is a novel small molecule with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H19ClN6OC_{16}H_{19}ClN_6O with a molecular weight of approximately 336.81 g/mol. The compound features a complex structure that includes a chloro-pyrrolo-pyrimidine moiety and a piperidine ring, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₉ClN₆O
Molecular Weight336.81 g/mol
CAS Number1616761-00-2
SolubilitySoluble in DMSO

The primary mechanism of action for this compound is linked to its role as an inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β) , a key regulator in various cellular processes including metabolism, cell division, and apoptosis. Inhibition of GSK-3β has been associated with therapeutic effects in conditions such as diabetes, cancer, and neurodegenerative diseases.

Binding Affinity

In studies, derivatives of this compound have shown significant binding affinity to GSK-3β with IC50 values reported in the nanomolar range. For example, related compounds have demonstrated IC50 values as low as 130 nM, indicating potent inhibition .

Structure-Activity Relationships (SAR)

Research indicates that modifications to the piperidine ring and the nitrile group significantly affect the biological activity of the compound. The presence of the nitrile group is essential for maintaining inhibitory activity against GSK-3β. Substituents on the piperidine nitrogen have been studied to optimize binding interactions and enhance potency.

Key Findings from SAR Studies:

  • Nitrile Group : Essential for activity; serves as a hydrogen bond acceptor.
  • Piperidine Modifications : Alterations can lead to dramatic decreases in GSK-3β inhibition.
  • Chloro-Pyrrolo-Pyrimidine Moiety : Critical for maintaining structural integrity and enhancing biological efficacy .

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Neurodegenerative Diseases : Inhibition of GSK-3β has been linked to neuroprotective effects in models of Alzheimer’s disease. The compound's ability to modulate tau phosphorylation suggests potential in treating tauopathies.
  • Diabetes Management : The compound has shown promise in preclinical models for improving insulin sensitivity through GSK-3β inhibition, which may lead to novel treatments for type 2 diabetes.
  • Cancer Research : In cancer cell lines, this compound has demonstrated the ability to induce apoptosis and inhibit proliferation through modulation of GSK-3β pathways .

Scientific Research Applications

Anti-inflammatory Properties

One of the primary applications of this compound lies in its potential anti-inflammatory effects. It is structurally related to tofacitinib, a Janus kinase (JAK) inhibitor that has been approved for the treatment of rheumatoid arthritis and other inflammatory diseases. Research indicates that compounds with similar structures can modulate immune responses, making them candidates for treating autoimmune disorders .

Cancer Treatment

The compound is also being investigated for its anticancer properties. The presence of the pyrrolopyrimidine moiety suggests that it may inhibit certain kinases involved in cancer cell proliferation and survival. Studies have shown that derivatives of pyrrolo[2,3-d]pyrimidines exhibit cytotoxic effects against various cancer cell lines, indicating a potential role in targeted cancer therapies .

Neuropharmacological Effects

Emerging research suggests that this compound may have neuropharmacological applications as well. Its ability to cross the blood-brain barrier could enable it to affect neurological pathways involved in mood regulation and cognition. Preliminary studies have indicated potential benefits in models of depression and anxiety, warranting further investigation into its neuroprotective effects .

Case Study 1: Tofacitinib Analogues

Research into analogues of tofacitinib has shown that modifications to the pyrrolopyrimidine structure can enhance selectivity for JAK enzymes while reducing off-target effects. A study demonstrated that certain analogues exhibited improved anti-inflammatory activity in preclinical models compared to tofacitinib itself .

Case Study 2: Anticancer Activity

In vitro studies have highlighted the anticancer potential of compounds similar to 3-((3R,4R)-3-((2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile against various cancer cell lines such as breast and lung cancer cells. These studies suggest mechanisms involving apoptosis induction and cell cycle arrest .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s activity is highly sensitive to structural modifications. Below is a comparison with key analogues:

Compound Name / ID Structural Differences Target Selectivity Potency (IC50) Clinical Use References
Tofacitinib (3-((3R,4R)-...) Pyrrolo[2,3-d]pyrimidine core, 2-chloro substituent, (3R,4R)-piperidine JAK3 > JAK1 > JAK2 1–10 nM (JAK3) RA, PsA, UC
Tofacitinib Impurity (CAS 1640972-35-5) 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine core (saturated ring) Reduced JAK3 affinity Not reported Synthesis intermediate
3-((3S,4S)-4-Methyl-3-(methyl(7H-pyrrolo...)piperidin-1-yl)-3-oxopropanenitrile (3S,4S)-stereoisomer Lower JAK3 inhibition Not reported Preclinical study
Baricitinib Pyrrolopyrimidine replaced with pyrrolotriazine, ethylpiperidine JAK1/JAK2 > JAK3 5–10 nM (JAK1) RA, COVID-19
European Patent Analogues (e.g., 3-((3R,4R)-4-ethyl-3-(imidazo...)) Ethyl group at piperidine C4, imidazo-pyrrolopyrazine core Broader kinase inhibition (e.g., TYK2) Not reported Experimental

Key Observations :

  • Stereochemistry : The (3R,4R)-configuration in tofacitinib is essential for JAK3 selectivity. The (3S,4S)-isomer shows reduced activity due to steric clashes in the kinase ATP-binding pocket .
  • Core Modifications : Saturation of the pyrrolopyrimidine ring (as in the impurity) diminishes JAK3 affinity, highlighting the importance of aromatic π-π interactions .
Pharmacokinetic and Solubility Profiles
Compound Solubility (Water) Bioavailability Half-Life (hr) Metabolism Pathway References
Tofacitinib (citrate) 2.9 mg/mL (at 25°C) 74% (oral) 3–6 Hepatic (CYP3A4, CYP2C19)
Tofacitinib (free base) <1 mg/mL 50% (oral) Similar Same as citrate
Baricitinib 0.5 mg/mL (phosphate) 79% (oral) 12–14 Renal excretion

Key Insights :

  • Salt Forms : The citrate salt of tofacitinib improves solubility by 3-fold compared to the free base, enhancing oral absorption .
  • Metabolism : Tofacitinib undergoes oxidative metabolism, whereas baricitinib is primarily renally excreted, reducing drug-drug interaction risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.